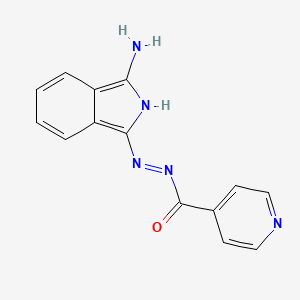

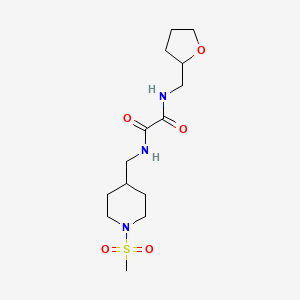

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, also known as isoniazid, is a synthetic compound that has been widely used as a first-line treatment for tuberculosis (TB) since its discovery in 1951. Isoniazid is a prodrug that requires activation by the bacterial enzyme KatG to exert its antimicrobial effects. It is a potent inhibitor of the mycolic acid synthesis pathway, which is essential for the cell wall integrity of Mycobacterium tuberculosis (Mtb), the causative agent of TB. Synthesis Method: Isoniazid is synthesized by the reaction of isonicotinic acid hydrazide with formaldehyde and sodium amalgam. The reaction yields a hydrazone intermediate, which is then treated with acetic anhydride to produce isoniazid. Scientific Research Application: Isoniazid has been extensively studied for its efficacy in treating TB, and it has been shown to be highly effective in killing drug-susceptible Mtb strains. Moreover, isoniazid has been used in combination with other drugs to treat drug-resistant TB. Recent studies have also shown that isoniazid has potential as a lead compound for developing new drugs to treat other bacterial infections, such as leprosy and Buruli ulcer. Mechanism of Action: Isoniazid exerts its antimicrobial effects by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mtb. Mycolic acids provide structural stability to the cell wall and protect the bacteria from host immune responses. By disrupting the synthesis of mycolic acids, isoniazid causes the cell wall to become more permeable, leading to the death of the bacteria. Biochemical and Physiological Effects: Isoniazid is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized by the liver, and its major metabolite is acetylisoniazid, which is excreted in the urine. Isoniazid has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress and the disruption of cellular energy metabolism. Advantages and Limitations for Lab Experiments: Isoniazid is a widely used antimicrobial agent in the laboratory, and its efficacy has been well established. However, there are limitations to its use, including the emergence of drug-resistant strains of Mtb and the potential for toxicity in some patients. Moreover, isoniazid has been shown to have variable efficacy against different strains of Mtb, and it may not be effective against all drug-resistant strains. Future Directions: There are several potential future directions for research on isoniazid. One area of interest is the development of new drugs that target the mycolic acid synthesis pathway, building on the success of isoniazid. Another area of interest is the identification of biomarkers that can be used to predict the efficacy of isoniazid treatment in individual patients, with the goal of improving treatment outcomes. Finally, there is a need for continued research on the mechanisms of drug resistance in Mtb, with the goal of identifying new targets for drug development.

Scientific Research Applications

Supramolecular Synthesis and Biological Activity

Isonicotinic acid hydrazide (isoniazid) is a key molecule in supramolecular synthesis and can be chemically modified to enhance its biological activity. This modification can result in more effective agents against Mycobacterium tuberculosis. Co-crystallization with Generally Regarded As Safe (GRAS) compounds or other drugs leads to the creation of pharmaceutical co-crystals, which may have varied melting points and potentially different pharmacological properties (Lemmerer, 2012).

Reagent for Identification of Aldehydes and Ketones

Isonicotinic acid hydrazide serves as an effective reagent for identifying aldehydes and ketones. Many carbonyl compounds form crystalline isonicotinyl hydrazones with distinct melting points, enabling their identification. Some isonicotinyl hydrazones also demonstrate significant in vivo activity against Mycobacterium tuberculosis H37Rv, suggesting potential for therapeutic applications (Sah & Peoples, 1954).

Antitubercular Action

A variety of isonicotinic acid hydrazides substituted with different functional groups exhibit antitubercular action. These derivatives are synthesized and tested for their effectiveness against tuberculosis (Isler et al., 1955).

Targeting Mycobacterium tuberculosis

Isonicotinic acid hydrazide forms a covalent complex with acyl carrier protein synthase, KasA, in Mycobacterium tuberculosis. This interaction is key in its mechanism of action against tuberculosis (Mdluli et al., 1998).

Interaction with Contraceptive Steroids

The compound reacts with norethindrone, a contraceptive steroid, to form isonicotinyl hydrazone. This interaction highlights its potential implications in pharmacology and drug interactions (Watanabe et al., 2005).

properties

IUPAC Name |

N-[(3-amino-2H-isoindol-1-yl)imino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c15-12-10-3-1-2-4-11(10)13(17-12)18-19-14(20)9-5-7-16-8-6-9/h1-8,17H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAKMCIAGJCAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CC=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590969.png)

![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)

![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)